Diphenylamine

Overview

Description

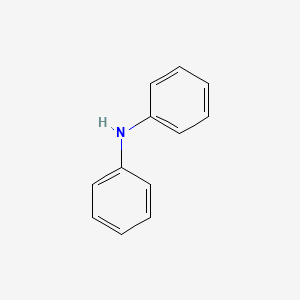

Diphenylamine (DPA, (C₆H₅)₂NH) is a secondary aromatic amine derived from aniline, featuring two phenyl groups attached to a nitrogen atom. It is a colorless solid (though commercial samples often appear yellow due to oxidation) with moderate water solubility and high solubility in organic solvents . DPA is primarily utilized as an antioxidant in industrial lubricants, polymers, and agrochemicals . Its derivatives are pivotal in optoelectronics, pharmaceuticals, and materials science due to tunable electronic properties and biological activity .

Preparation Methods

Classical Methods for Diphenylamine Preparation

The Ullmann Reaction

The Ullmann reaction represents one of the most established methods for this compound synthesis, involving the condensation of an aromatic amine with an alkyl halide. This approach was developed from earlier work by Jourdan, who condensed anthranilic acid with 2,4-dinitrochlorobenzene in boiling ethanolic ammonia. Subsequently, Ullmann condensed orthochlorobenzoic acid with aniline in the presence of trace copper, establishing the foundation for this synthetic route.

The Ullmann reaction typically requires several key components:

- An aromatic amine

- An aromatic halide

- A copper catalyst

- An acid-binding agent

- A suitable solvent (optional)

Over time, significant improvements have been made to the original Ullmann conditions:

Catalyst Modifications: The original "Nature Kupfer C" catalyst has been replaced by spongy precipitated copper. For more reactive substrates, approximately 1% of copper (based on the aromatic halide) is sufficient, with excessive catalyst potentially leading to unwanted tar formation.

Acid-Binding Agent Optimization: The original ammonia has been largely replaced by potassium carbonate. For reactions where hydrolysis must be avoided, sodium acetate is preferred. Calcium carbonate finds frequent use in the preparation of this compound sulfonic acids.

Solvent Selection: Although initial formulations used no additional solvents beyond the reactants, various solvents have proven advantageous:

The resultant this compound carboxylic acids can be readily decarboxylated by heating just above their melting points, providing a route to various substituted diphenylamines.

The Chapman Reaction

The Chapman reaction provides another suitable method for preparing various substituted diphenylamines. This method is noteworthy for resulting in clean reactions with good yields. The reaction typically involves the thermal rearrangement of aryl imidates to produce N-aryl compounds, providing a valuable alternative to the Ullmann approach when specific substitution patterns are desired.

The Smiles Rearrangement

The Smiles rearrangement constitutes the third general method for this compound preparation. This nucleophilic aromatic substitution involves the migration of an aryl group from one heteroatom to another in the same molecule. This approach is particularly valuable for synthesizing complex this compound derivatives with specific substitution patterns that might be challenging to access through direct coupling methods.

Modern Industrial Methods

Aniline-Based Preparation

One of the most significant industrial methods for this compound production involves the reaction of aniline with an alumina catalyst. According to U.S. Patent No. 4,814,504, this compound is produced by contacting aniline with an alumina catalyst having specific porosity characteristics at controlled temperatures.

The reaction proceeds according to the following equation:

2 C6H5NH2 → (C6H5)2NH + NH3

Table 1: Key Parameters for Aniline-Based this compound Production

| Parameter | Specification | Notes |

|---|---|---|

| Catalyst Porosity | ≥30% of porosity as pores with 120-200Å diameter | Preferably ≥40%, optimally ≥50% |

| Catalyst Sulfur Content | <0.02% by weight (as SO4) | Critical for optimal activity |

| Temperature Range | 380-470°C | Preferably 400-465°C |

| Pressure | Atmospheric to 10 psig | Can range from subatmospheric to superatmospheric |

| Contact Time | 1-2 minutes | Adjustable based on reactivity |

| Catalyst Activation | Boron trifluoride treatment (optional) | Up to 0.5% BF3 by weight |

| Catalyst Regeneration | 500-625°C in air | Removes accumulated tars |

Example procedure from industrial implementation:

- Preheat the reactor containing the catalyst bed to reaction temperature.

- Meter aniline at a WHSV (weight hourly space velocity) of 0.11.

- Maintain aniline contact with the catalyst for approximately 1.5 minutes.

- At 450°C, without boron trifluoride pretreatment, achieve an average this compound yield of 86% with 36% conversion.

This process demonstrates a significant improvement over previous methods which required temperatures above 450°C, with the optimized catalyst allowing effective reaction at lower temperatures.

Phenol-Ammonia Reaction

Another important method involves the reaction of a phenol with ammonia in the presence of a hydrogen transfer catalyst and a cyclohexanone. This method was developed to overcome drawbacks of previous processes, particularly to achieve high selectivity for diphenylamines with both phenyl groups being substituted.

The reaction can be represented by the following formula:

R-phenol + NH3 + R-cyclohexanone → R,R-diphenylamine

Where R represents a carbon-8-14 alkyl, carbon-5-8 cycloalkyl, carbon-8-14 alkoxyl, aryl, or aryloxyl group.

The reaction mechanism involves several synchronized steps:

- Hydrogen formed from dehydrogenation of a cyclohexylimine is used in the same reaction system for the reduction of the phenol to form cyclohexanone.

- The aniline formed from dehydrogenation of the cyclohexylimine undergoes condensation with the cyclohexanone to form a cyclohexylideneaniline.

- This cyclohexylideneaniline is then dehydrogenated to produce this compound.

- The hydrogen formed at this stage is also fully utilized in the system for the reduction of the phenol, making the process extremely efficient.

Table 2: Reaction Conditions for Phenol-Ammonia Method

| Parameter | Value | Notes |

|---|---|---|

| Temperature | 225°C | Maintained throughout reaction |

| Reaction Time | 5 hours | Under continuous stirring |

| Catalyst | 5% Palladium on Carbon | Hydrogen transfer catalyst |

| Solvent | Toluene | Also serves for azeotropic distillation |

| Water Management | Azeotropic distillation | Removed via reflux condenser and separator |

| Typical Yield | 83% (dinonylthis compound) | After filtration and purification |

An alternative approach involves pressurized hydrogen addition:

- Hydrogen pressure: 5 kg/cm² gauge

- Hydrogen amount: Approximately 0.3 mole (equivalent to the nonylcyclohexanone prepared from 1 mole of consumed nonylphenol)

- Yield: 79% dinonylthis compound

This method is particularly valuable for preparing substituted diphenylamines with high selectivity and efficiency.

Advanced Synthetic Approaches

Buchwald-Hartwig Coupling

The Buchwald-Hartwig coupling reaction represents a modern approach to synthesizing this compound derivatives. This palladium-catalyzed cross-coupling between aryl halides and amines provides access to diverse this compound structures under relatively mild conditions.

A representative procedure involves:

- Combining the aryl halide (e.g., compound 3, 470 mg, 1.22 mmol), palladium acetate (55 mg, 0.24 mmol), 2,2'-bis(diphenylphosphino)-1,1'-binaphthalene (BINAP) (304 mg, 0.488 mmol), and cesium carbonate (795 mg, 2.44 mmol) with an appropriate amine substrate in 1,4-dioxane (10 mL).

- Stirring the reaction mixture at 80°C for 1 hour under nitrogen atmosphere.

- Cooling, adding ethyl acetate, washing with water and saturated brine, and drying over sodium sulfate.

- Removing the solvent under reduced pressure and purifying the residue by silica gel column chromatography.

This method offers several advantages:

- Milder reaction conditions compared to classical methods

- High functional group tolerance

- Ability to create complex substitution patterns

- Stereoselective coupling capabilities

The versatility of this approach has led to its widespread use in pharmaceutical and fine chemical synthesis, particularly for creating functionalized this compound derivatives.

Condensation Reaction Methodologies

Several condensation reaction approaches have been developed for the synthesis of this compound derivatives, primarily based on reactions between appropriately functionalized aromatic compounds.

Condensation with ortho-halobenzoic acids

As described in industrial preparations, this compound derivatives can be prepared by condensation reactions involving aniline derivatives and ortho-halobenzoic acids in toluene.

Procedure:

- Add toluene (2400L) to a reactor (5000L capacity)

- Add 2-methyl-4-methoxyaniline (600kg) and ortho-chlorobenzoic acid (822kg) under stirring

- Add sodium hydroxide (152kg) and heat to 100-120°C for reflux

- Maintain reaction for 10 hours to obtain a carboxyl group-containing this compound reaction liquid

- Recover toluene by heating and distillation (temperature: 140°C)

- Add water (3m³), transfer the reaction liquid to an acidification vessel

- Add industrial hydrochloric acid (approximately 462kg) under stirring to pH 2-3

- Filter, wash with water (4m³) to neutral pH, and dry to obtain approximately 1100kg of final product

A variation using ortho-bromobenzoic acid follows similar procedures:

- Using toluene (3000L), 2-methyl-4-methoxyaniline (500kg), and ortho-bromobenzoic acid (807kg)

- Adding sodium hydroxide (127kg) and conducting the reaction at 100-110°C for 6 hours

- Following the same workup procedure to obtain approximately 935kg of product

Synthesis via chloroacetyl intermediates

Another approach involves the reaction of this compound with chloroacetyl chloride to form intermediates that can be further functionalized.

Procedure for 2-chloro-N,N-diphenylacetamide synthesis:

- Dissolve this compound (0.04 mole) in toluene (200 mL)

- Add chloroacetyl chloride (0.04 mole)

- Reflux the reaction mixture for 4 hours

- Pour into crushed ice and allow overnight precipitation

- Filter, wash with cold water, dry, and recrystallize from ethanol

This intermediate can be further converted to 2-Hydrazino-N,N-Diphenylacetamide:

- Stir 2-chloro-N,N-diphenylacetamide (0.002 mole) in methanol (100 mL)

- Add hydrazine hydrate (0.004 mole)

- Reflux for 48 hours under careful observation

- Refrigerate overnight

- Filter and recrystallize with ethanol

- Typical yield: 88%; Melting point: 60-65°C

Laboratory-Scale Synthesis Methods

Small-Scale Ullmann Approach

For laboratory preparation, the Ullmann reaction can be adapted with several modifications to improve yield and efficiency:

Copper catalyst preparation: For optimal catalyst activity, use freshly prepared spongy copper rather than copper powder. This can be prepared by zinc reduction of copper sulfate solution or by other standard methods described in the literature.

Solvent selection: For laboratory-scale synthesis, dimethylformamide often provides excellent results, decreasing reaction time while maintaining good yields. Alternatively, high-boiling alcohols can be employed when ease of product isolation is prioritized.

Inert atmosphere: Conducting the reaction under nitrogen or argon can minimize side reactions and improve yield, particularly when using sensitive substrates or reagents.

Temperature control: Precise temperature control is essential, as overheating can lead to decomposition while insufficient heating may result in incomplete reaction.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation represents another valuable laboratory method for this compound synthesis, as demonstrated in the literature. A representative procedure:

- Prepare a solution of the appropriate intermediate (e.g., compound 37, 15.0 g, 46.5 millimole) in methanol (150 mL)

- Hydrogenate at 0.4 MPa pressure using 10% palladium on carbon catalyst (0.75 g)

- Maintain reaction at room temperature for approximately 1.5 hours

- Remove the catalyst by filtration and evaporate the filtrate under reduced pressure

- The resulting product can be used in subsequent reactions without further purification

This approach offers several advantages for laboratory-scale synthesis:

- Mild reaction conditions

- High functional group tolerance

- Minimal byproduct formation

- Straightforward purification

Comparative Analysis of Preparation Methods

A comprehensive comparison of the major synthetic routes provides valuable guidance for selecting the appropriate method based on specific requirements:

Table 3: Comparative Analysis of this compound Preparation Methods

| Method | Starting Materials | Catalysts/Reagents | Conditions | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Ullmann Reaction | Aromatic amine + Aromatic halide | Copper catalyst (1% based on aryl halide), Base (K₂CO₃, Na-acetate) | Varies by substrate; Often elevated temperatures | Not specified in search results | Well-established, versatile for various substituents | May require high temperatures, copper catalyst |

| Aniline-Alumina Method | Aniline | Alumina catalyst (specific porosity) | 380-470°C, 1-2 min contact time | Up to 86% | Industrial scale, efficient, can operate without boron trifluoride pretreatment | Requires high temperatures, specialized catalyst |

| Phenol-Ammonia Reaction | Phenol + Ammonia + Cyclohexanone | Hydrogen transfer catalyst (e.g., 5% Pd/C) | 225°C, 5 hours | Up to 83% | High selectivity for di-substituted products, efficient hydrogen utilization | Complex reaction system |

| Buchwald-Hartwig Coupling | Aryl halide + Amine | Palladium catalyst, Ligand (BINAP), Base (Cs₂CO₃) | 80°C, 1 hour, inert atmosphere | Not specified in search results | Mild conditions, versatile for various substrates | Requires expensive catalysts and ligands |

| Condensation with o-halobenzoic acids | Aniline derivative + o-halobenzoic acid | Sodium hydroxide | 100-120°C, 6-10 hours, toluene solvent | Not directly specified | Scalable, established industrial process | Long reaction time |

The selection of an appropriate synthetic route depends on several factors:

- Scale of production required

- Available starting materials and reagents

- Desired substitution pattern

- Equipment limitations

- Economic considerations

- Environmental factors

For industrial-scale production, the aniline-alumina method and phenol-ammonia reaction offer the most efficient routes, while laboratory-scale synthesis may favor Buchwald-Hartwig coupling or modified Ullmann approaches due to their versatility and milder conditions.

Chemical Reactions Analysis

Diphenylamine undergoes various chemical reactions, including:

Cyclisation Reactions: With sulfur, it forms phenothiazine, a precursor to pharmaceuticals[ (C₆H₅)₂NH + 2S \rightarrow S(C₆H₄)₂NH + H₂S ]

Dehydrogenation: With iodine, it undergoes dehydrogenation to give carbazole, with the release of hydrogen iodide[ (C₆H₅)₂NH + I₂ \rightarrow (C₆H₄)₂NH + 2HI ]

Arylation: It can undergo arylation with iodobenzene.

Scientific Research Applications

Industrial Applications

Diphenylamine finds extensive use in several industrial sectors, including:

| Application | Description |

|---|---|

| Antioxidants | Acts as a stabilizer in rubber and plastics, preventing thermal and oxidative degradation. |

| Agrochemical Intermediates | Serves as a building block for pesticides, herbicides, and plant growth regulators. |

| Lubricants and Fuels | Used as an antioxidant additive to enhance thermal and oxidative stability. |

| Pharmaceuticals | Involved in the synthesis of various pharmaceutical compounds. |

| Stabilizers for Explosives | Stabilizes nitrocellulose-based explosives, enhancing safety during storage. |

| Dyes and Pigments | Functions as an intermediate in dye production, improving color adherence to fabrics. |

Antioxidant Role

This compound is widely recognized for its antioxidant properties. It is used in lubricants and rubber products to enhance durability by preventing degradation caused by heat and light .

Agricultural Uses

In agriculture, this compound is employed as a fungicide and a scald inhibitor for apples. Its antioxidant properties protect apple skins from oxidation during storage, preventing physical injuries like brown spots .

Stabilizer in Explosives

This compound serves as a stabilizer in smokeless powder formulations. It binds nitrogen oxide degradation products, thereby preventing further degradation and ensuring stability during handling .

Redox Indicator

Certain derivatives of this compound are utilized as redox indicators in titrations, particularly in alkaline conditions. The color changes associated with its oxidation provide a visual cue for chemical reactions .

Pharmaceutical Applications

This compound derivatives exhibit various biological activities, including antimicrobial, anti-inflammatory, and analgesic effects. These properties make them valuable in developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 1: Use in Agriculture

Research conducted by Keller and Weber (1996) demonstrated the effectiveness of this compound as a scald inhibitor for apples. The study highlighted how this compound application reduced scald incidence significantly during storage periods .

Case Study 2: Stability in Explosives

A study on smokeless powder revealed that incorporating this compound enhanced the stability of nitrocellulose-based explosives. The presence of this compound reduced the risk of degradation products that could lead to instability during storage .

Mechanism of Action

The mechanism of action of diphenylamine is complex and varies depending on its application. For instance, in the stabilization of nitrate ester-based energetic materials, this compound can follow ionic, free radical, or charge transfer complex pathways, depending on the acidity and moisture of the composition . As an antioxidant, it prevents the oxidation of other molecules by being oxidized itself.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triphenylamine (TPA)

Structural Difference : TPA ((C₆H₅)₃N) replaces the N–H group in DPA with a third phenyl ring.

Key Properties :

- Thermal Stability : TPA derivatives (e.g., pBZ-DPA) have decomposition temperatures exceeding 400°C, outperforming many DPA analogs .

Applications : TPA is preferred in hole-transport layers, while DPA derivatives serve as host materials for red-emitting phosphors in OLEDs .

| Property | DPA Derivatives | TPA Derivatives |

|---|---|---|

| Ionization Potential | 5.1–5.3 eV | 5.4–5.6 eV |

| OLED Emission Peak | 472 nm | 450–550 nm |

| Thermal Stability | >400°C | >380°C |

Alkylated Diphenylamines (e.g., Nonylated DPA)

Structural Difference: Alkyl groups (e.g., nonyl) are added to DPA’s phenyl rings. Key Properties:

- Antioxidant Efficacy: Nonylated DPA exhibits superior oxidative stability in lubricants. For example, PDSC (pressurized differential scanning calorimetry) shows a 20–30% increase in induction time compared to unmodified DPA .

- Solubility: Alkylation enhances solubility in nonpolar media, critical for lubricant formulations .

Applications : Alkylated DPAs are industry-standard antioxidants in engine oils, reducing sludge formation .

| Property | DPA | Nonylated DPA |

|---|---|---|

| PDSC Induction Time | 50–60 min | 70–80 min |

| Solubility in Oil | Moderate | High |

NSAIDs: Mefenamic Acid and Diclofenac

Structural Difference : These drugs retain DPA’s diphenylamine core but add carboxylate or chlorine substituents.

Key Properties :

- Biological Activity : DPA uncouples mitochondrial oxidative phosphorylation (ATP depletion), a mechanism shared with mefenamic acid and diclofenac. However, DPA lacks anti-inflammatory COX inhibition .

- Toxicity : DPA and NSAIDs induce hepatocyte injury via ATP depletion, but NSAIDs have higher therapeutic indices .

| Property | DPA | Mefenamic Acid |

|---|---|---|

| Mitochondrial Uncoupling | Yes | Yes |

| COX Inhibition | No | Yes |

Benzothiadiazole (BTD) and Carbazole Derivatives

Structural Difference : BTD incorporates a sulfur-nitrogen heterocycle; carbazole replaces one phenyl with a fused indole ring.

Key Properties :

- Optoelectronic Performance: BTD-DPA hybrids show redshifted emission (530–650 nm) and higher electron affinity than DPA, enabling use in NIR OLEDs . Carbazole-DPA derivatives exhibit higher glass transition temperatures (Tg = 39–69°C) and tunable ionization potentials (5.1–5.56 eV) .

- Morphology : BTD derivatives form flexible crystals with reversible fluorescence, unlike rigid DPA analogs .

Applications : BTD-DPA systems are used in biosensors (e.g., glucose detection with 94% stability over 20 days) , while carbazole-DPA derivatives serve as charge transporters .

| Property | DPA | BTD-DPA Hybrids |

|---|---|---|

| Emission Range | 450–500 nm | 530–650 nm |

| Biosensor Stability | N/A | 94% (20 days) |

Methoxy- and Nitro-Substituted DPA Derivatives

Structural Difference: Methoxy (-OCH₃) or nitro (-NO₂) groups are added to DPA’s phenyl rings. Key Properties:

- Solvatochromism : Methoxy-DPA derivatives exhibit solvent-dependent emission shifts (498–530 nm), useful in sensors .

Applications : Methoxy-DPA derivatives are used in dye-sensitized solar cells, while nitro-DPA analogs serve as electron acceptors .

Biological Activity

Diphenylamine (DPA) is an organic compound with the formula . It is primarily recognized for its diverse biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties. This article synthesizes various research findings and case studies to provide a comprehensive overview of the biological activity of this compound.

- Molecular Weight : 169.23 g/mol

- Chemical Structure : DPA consists of two phenyl groups connected by an amine group.

Antimicrobial Activity

Research indicates that DPA and its derivatives exhibit significant antimicrobial properties. A study synthesized several new this compound derivatives and evaluated their antibacterial and antifungal activities using the cup plate method. The results showed that certain derivatives had potent activity against various microbial strains, suggesting potential applications in pharmaceuticals .

| Compound | Antibacterial Activity | Antifungal Activity |

|---|---|---|

| This compound Derivative 1 | High | Moderate |

| This compound Derivative 2 | Moderate | High |

| This compound Derivative 3 | Low | Low |

Anticancer Effects

The anticancer properties of DPA have been investigated in various studies. One notable study evaluated the effects of this compound-containing Schiff bases on human colon (Caco-2, HT-29) and breast (MCF-7) cancer cell lines. The results indicated that these compounds significantly reduced cell viability at concentrations of 25 µM and above, demonstrating their potential as anticancer agents .

-

Cell Lines Tested :

- Caco-2

- HT-29

- MCF-7

- Concentration Range : 1-100 µM

-

Key Findings :

- Significant reduction in cell viability at concentrations ≥ 25 µM (p < 0.05).

Antioxidant Activity

DPA has also been studied for its antioxidant capabilities. In one experiment, this compound derivatives demonstrated a dose-dependent increase in DPPH radical scavenging activity, indicating their potential to neutralize free radicals .

| Concentration (µg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 50 | 13 |

| 500 | 45 |

| 2500 | 63 |

Case Studies

- Antimicrobial Study : A series of this compound derivatives were synthesized and tested against resistant bacterial strains. The study highlighted the effectiveness of specific derivatives in inhibiting growth, which could lead to new therapeutic agents for treating infections .

- Anticancer Research : A detailed assessment of this compound derivatives on cancer cell lines showed that certain compounds led to a significant decrease in viability, suggesting their use as potential chemotherapeutic agents .

- Antioxidant Evaluation : The antioxidant properties were evaluated using the DPPH assay, showing promising results that support further exploration into dietary supplements or pharmaceuticals containing DPA .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that its ability to interact with cellular targets and modulate oxidative stress pathways plays a significant role in its anticancer and antioxidant activities.

Properties

IUPAC Name |

N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBHHRLKUKUOEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N, Array | |

| Record name | DIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8586 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0466 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25656-57-9 | |

| Record name | Poly(diphenylamine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25656-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4021975 | |

| Record name | Diphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diphenylamine is a light tan to brown solid with a pleasant odor. Sinks in water. (USCG, 1999), Dry Powder; Liquid; Other Solid; Water or Solvent Wet Solid, Colorless, tan, amber, or brown crystalline solid with a pleasant, floral odor. (fungicide); [NIOSH], Solid, COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR., Colorless, tan, amber, or brown crystalline solid with a pleasant, floral odor., Colorless, tan, amber, or brown crystalline solid with a pleasant, floral odor. [fungicide] | |

| Record name | DIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8586 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenamine, N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/471 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diphenylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032562 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0466 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIPHENYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/172 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diphenylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0240.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

576 °F at 760 mmHg (NTP, 1992), 302 °C, 302.00 °C. @ 760.00 mm Hg, 576 °F | |

| Record name | DIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8586 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diphenylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032562 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0466 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIPHENYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/172 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diphenylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0240.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

307 °F (NTP, 1992), 307 °F, 153 °C OC, 153 °C c.c. | |

| Record name | DIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8586 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphenylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/471 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N,N-DIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0466 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIPHENYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/172 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diphenylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0240.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 61 °F (NTP, 1992), 1 g dissolves in 2.2 ml of alcohol, 4 ml propyl alcohol; Freely sol in benzene, ether, glacial acetic acid, carbon disulfide., Very sol in ethanol, acetone, benzene, carbon tetrachloride, pyridine, ethyl acetate; sol in ether, acetic acid; slightly sol in chloroform, Soluble in oxygenated and aromatic solvents, In water, 53 mg/liter @ 20 °C, 0.053 mg/mL at 20 °C, Solubility in water: very poor, 0.03% | |

| Record name | DIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8586 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diphenylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032562 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0466 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diphenylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0240.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.068 at 141.8 °F (USCG, 1999) - Denser than water; will sink, 1.16, 1.2 g/cm³ | |

| Record name | DIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8586 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0466 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIPHENYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/172 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diphenylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0240.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.82 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.82 (Air= 1), Relative vapor density (air = 1): 5.8, 5.82 | |

| Record name | DIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8586 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0466 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIPHENYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/172 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 226.9 °F ; 60 mmHg at 404.4 °F (NTP, 1992), 0.00067 [mmHg], 6.70X10-4 mm Hg @ 25 °C, Vapor pressure at 20 °C: negligible, 1 mmHg at 227 °F, (227 °F): 1 mmHg | |

| Record name | DIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8586 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphenylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/471 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N,N-DIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0466 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIPHENYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/172 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diphenylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0240.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Six commercial brands of DPA were analyzed for these impurities: o-cyclohexylaniline was in all samples; p-biphenylamine in 4; o-biphenylamine in 3 and p-cyclohexylaniline in 1., A number of primary and secondary amines have been reported as impurities in commercial DPA, including p-biphenylamine., ...The carcinogen 4-aminodiphenyl may be present as an impurity during manufacturing process. This may be concentrated to significant proportions in tars... At distillation stage... hazard of bladder cancer. | |

| Record name | N,N-DIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic leaflets from dilute alcohol, Crystals, Colorless, tan, amber, or brown crystalline solid. | |

CAS No. |

122-39-4, 68442-68-2 | |

| Record name | DIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8586 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphenylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-phenyl-, styrenated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068442682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N3CBB0BIQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N-DIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diphenylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032562 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0466 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIPHENYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/172 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diphenylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/JJ7704C0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

129 to 131 °F (NTP, 1992), 53-54 °C, 52 - 54 °C, 53 °C, 127 °F | |

| Record name | DIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8586 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diphenylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032562 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0466 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIPHENYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/172 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diphenylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0240.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.